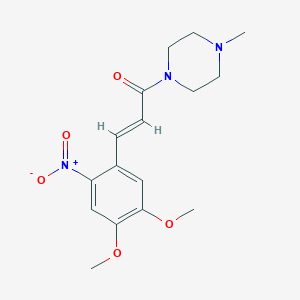
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
- The study by Meng et al. (1996) explores the synthesis and properties of copolymers involving nitrophenyl groups, indicating the role of such compounds in developing materials with unique optical properties, such as photoinduced birefringence, which could have applications in optical storage and sensors (Meng, Natansohn, Barrett, & Rochon, 1996).
Biological Applications
- Research by Bhushan et al. (2000) on the biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 demonstrates the environmental relevance of such chemicals, particularly in the context of bioremediation to degrade toxic pesticide breakdown products (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Chemical Biology and Drug Discovery
- Singh et al. (2003) investigate the effects of nitro and amino substitution on dibenzonaphthyridinones, highlighting the significance of such modifications in enhancing topoisomerase-I targeting activity and cytotoxicity, pointing to potential applications in cancer therapy (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).
Propiedades
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-17-6-8-18(9-7-17)16(20)5-4-12-10-14(23-2)15(24-3)11-13(12)19(21)22/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVUYQIVWBPDS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

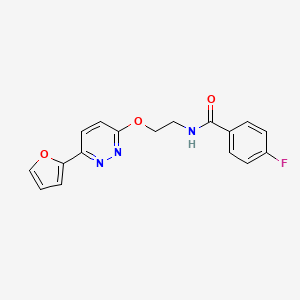
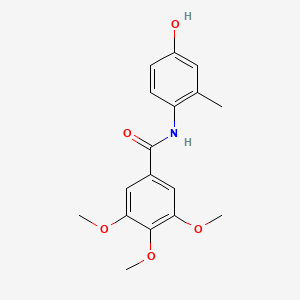
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
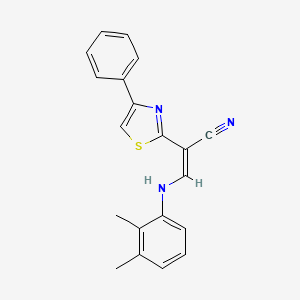
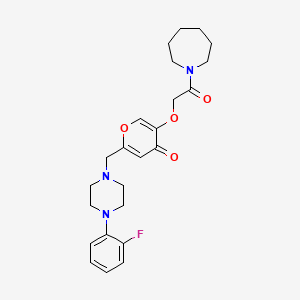
![4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2877552.png)
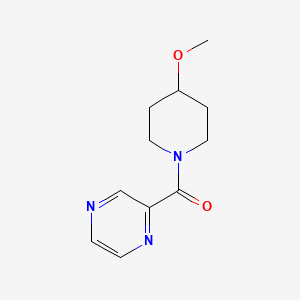
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
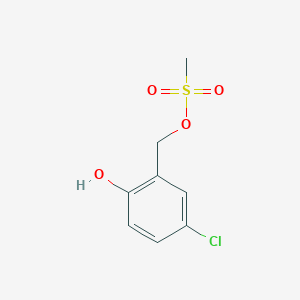
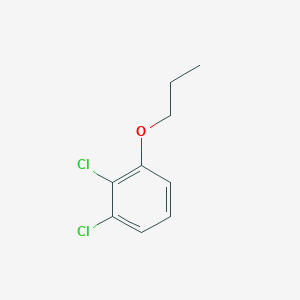
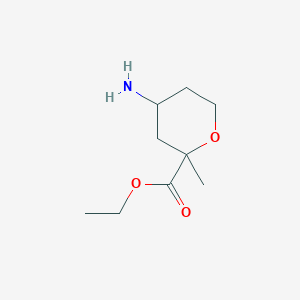
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)

